Pseudodistomin E

Description

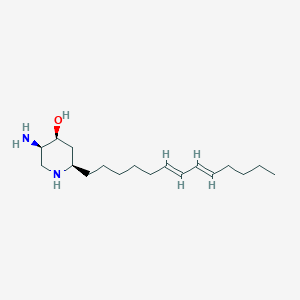

Structure

3D Structure

Properties

Molecular Formula |

C18H34N2O |

|---|---|

Molecular Weight |

294.5 g/mol |

IUPAC Name |

(2R,4S,5R)-5-amino-2-[(6E,8E)-trideca-6,8-dienyl]piperidin-4-ol |

InChI |

InChI=1S/C18H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-18(21)17(19)15-20-16/h5-8,16-18,20-21H,2-4,9-15,19H2,1H3/b6-5+,8-7+/t16-,17-,18+/m1/s1 |

InChI Key |

ACYWLYLTIGBFNS-YHOZXLMLSA-N |

Isomeric SMILES |

CCCC/C=C/C=C/CCCCC[C@@H]1C[C@@H]([C@@H](CN1)N)O |

Canonical SMILES |

CCCCC=CC=CCCCCCC1CC(C(CN1)N)O |

Synonyms |

pseudodistomin E |

Origin of Product |

United States |

Isolation and Comprehensive Structural Elucidation of Pseudodistomin E

Discovery and Identification of the Natural Source Organism

Marine invertebrates, including sponges and tunicates (also known as ascidians or sea squirts), are recognized as a prolific source of chemically diverse and biologically active secondary metabolites. biomolther.orgmdpi.comnih.govnih.gov The genus Pseudodistoma, a group of colonial ascidians, has proven to be a particularly rich source of novel nitrogenous compounds. capes.gov.brresearchgate.net Chemical investigations into this genus have led to the discovery of a series of piperidine (B6355638) alkaloids known as the pseudodistomins. ontosight.aiacs.org

Pseudodistomin E, along with its congeners Pseudodistomin D and F, was first identified from a methanol-dichloromethane extract of the Micronesian ascidian, Pseudodistoma megalarva. researchgate.netnih.gov This discovery was the result of bioassay-guided fractionation, a process where the extract is systematically separated into fractions, and each fraction is tested for a specific activity to guide the isolation of the active compounds. researchgate.netnih.gov Other related compounds, such as pseudodistomins A, B, and C, were isolated from a different species, the Okinawan tunicate Pseudodistoma kanoko. acs.orgclockss.orgresearchgate.net These findings highlight the importance of the Pseudodistoma genus as a source of unique and structurally complex alkaloids.

Advanced Methodologies for Isolation and Purification

The isolation of a pure chemical compound like this compound from a crude biological extract is a complex multi-step process. scribd.comresearchgate.netnih.gov The initial step typically involves the extraction of the collected marine organism with a mixture of organic solvents, such as methanol (B129727) and dichloromethane, to draw out a wide range of metabolites. nih.gov The resulting crude extract is a highly complex mixture containing numerous compounds.

To isolate individual compounds from the crude extract, chemists employ a variety of chromatographic techniques. nih.govmicrobenotes.com Chromatography is a physical method of separation where components are distributed between a stationary phase and a mobile phase. microbenotes.com Differences in the chemical properties of the components, such as polarity and size, cause them to move through the stationary phase at different rates when carried by the mobile phase, leading to their separation. nih.gov

The purification of pseudodistomins involves a strategy known as bioassay-guided fractionation. researchgate.netnih.gov This process typically begins with less selective, high-capacity methods like column chromatography, using stationary phases such as silica (B1680970) gel or alumina. nih.govijpsjournal.com Fractions are collected and assessed, and the active fractions are subjected to further rounds of purification using more advanced and higher resolution techniques. High-performance liquid chromatography (HPLC) is a crucial tool in the final stages of purification. ijpsjournal.com By using specialized columns, such as reversed-phase columns (e.g., ODS or C18), and carefully optimized solvent systems, researchers can achieve the high degree of separation necessary to obtain the pure alkaloid from its closely related congeners. clockss.orgnih.gov

Application of Spectroscopic Techniques for Structural Characterization

Once a pure compound is isolated, its chemical structure must be determined. This is accomplished using a combination of modern spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nd.eduwiley.com

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. nih.govrsc.orgresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. For a complex alkaloid like this compound, a suite of NMR experiments is required.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, their relative numbers (through integration), and how they are coupled to neighboring protons (through splitting patterns). The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. nih.gov

Two-dimensional (2D) NMR experiments are essential for piecing together the molecular puzzle. Experiments like COSY (Correlation Spectroscopy) identify proton-proton couplings, allowing for the tracing of spin systems within the molecule. Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded protons and carbons, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. Together, these experiments establish the complete connectivity of the molecule's atoms. nd.eduresearchgate.net

Furthermore, NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are used to determine the relative stereochemistry of the molecule by identifying protons that are close to each other in space, regardless of whether they are bonded. nd.edu The final confirmation of the structure and the assignment of the absolute configuration of (-)-Pseudodistomin E were achieved through its first total asymmetric synthesis, where the NMR data of the synthetic compound was shown to be identical to that of the natural product. ox.ac.ukresearchgate.netacs.orgacs.org

Table 1: Selected ¹H and ¹³C NMR Data for Synthetic (-)-Pseudodistomin E (Data obtained from synthetic confirmation studies)

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

| 2 | 57.0 | 3.10 (m) |

| 3 | 31.9 | 1.48 (m), 2.01 (m) |

| 4 | 67.8 | 3.90 (m) |

| 5 | 60.2 | 3.35 (m) |

| 6 | 45.4 | 2.58 (dd, 11.5, 9.5), 3.03 (dd, 11.5, 3.5) |

| 1' | 35.8 | 1.63 (m), 1.75 (m) |

| 2' | 29.3 | 1.40 (m) |

| 3' | 130.6 | 5.43 (dt, 15.0, 7.0) |

| 4' | 130.8 | 5.61 (dd, 15.0, 7.5) |

| 5' | 32.2 | 2.08 (q, 7.0) |

| 6' | 125.8 | 5.39 (dt, 11.0, 7.5) |

| 7' | 133.0 | 5.31 (dt, 11.0, 7.5) |

| 8' | 20.6 | 1.60 (m) |

| 9' | 13.9 | 0.98 (t, 7.5) |

Note: NMR data is complex and this table represents a simplified selection of key signals. For complete data, refer to the supporting information of the cited synthesis papers. acs.orgacs.org

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. chemotion.net It is a critical tool in structure elucidation, providing two key pieces of information: the molecular weight and the molecular formula. savemyexams.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. This accuracy allows for the determination of a unique molecular formula from a limited number of possibilities, which is essential for an unknown compound. chemotion.net

In addition to determining the molecular formula, MS provides structural information through fragmentation analysis. libretexts.orgmiamioh.edu When a molecule is ionized in the mass spectrometer, the resulting molecular ion is often unstable and breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure. libretexts.org Techniques like tandem mass spectrometry (MS/MS or MS²) involve selecting the molecular ion, subjecting it to fragmentation, and then analyzing the resulting fragment ions. researchgate.netnih.gov By analyzing these fragmentation pathways, chemists can deduce the connectivity of different parts of the molecule, providing data that corroborates and confirms the structure proposed by NMR analysis. nih.govfrontiersin.org The structure of this compound was established through the combined interpretation of such mass spectral and NMR data. researchgate.netnih.gov

X-ray Crystallography in Absolute Configuration Assignment (Methodological Relevance)

X-ray crystallography stands as a powerful and definitive method for the determination of the absolute configuration of chiral molecules. The technique relies on the phenomenon of anomalous scattering (or resonant scattering), where the electrons of an atom interact inelastically with X-ray photons researchgate.netmit.edu. This interaction introduces small but measurable differences in the intensities of Bijvoet pairs (reflections hkl and -h -k -l) in the diffraction pattern of a non-centrosymmetric crystal researchgate.netmit.edu.

The magnitude of this anomalous scattering effect is dependent on the atomic number of the elements present in the crystal and the wavelength of the X-rays used researchgate.netmit.edu. Historically, the presence of heavier atoms (e.g., halogens, sulfur, or metals) was considered essential for a reliable determination of absolute configuration, as they produce a stronger anomalous signal mit.edu. For light-atom organic compounds, which are primarily composed of carbon, hydrogen, oxygen, and nitrogen, the anomalous scattering is significantly weaker researchgate.net.

However, advancements in diffractometer technology, X-ray sources, and computational methods, such as the development of the Flack parameter and other statistical approaches, have made it possible to confidently determine the absolute configuration of molecules containing only light atoms, with oxygen often being the heaviest atom present researchgate.netmit.edu. This is particularly relevant for the structural elucidation of natural products, which frequently fall into this category mit.edu. The primary prerequisite for this method is the ability to grow a high-quality single crystal of the compound of interest, which can sometimes be a significant challenge researchgate.net. While not directly applied to the initial elucidation of this compound's absolute configuration, X-ray crystallography remains a gold-standard technique for such determinations in the field of natural product chemistry researchgate.netrsc.org.

Definitive Elucidation of Absolute Configuration

The unambiguous determination of the absolute configuration of this compound was ultimately achieved through its first asymmetric total synthesis, a landmark accomplishment reported by Davies et al. in 2017 acs.orgnih.govacs.org. This synthetic endeavor not only confirmed the gross structure proposed by Freyer et al. but also definitively established the (2R,4S,5R) absolute configuration of the stereogenic centers in the piperidine ring acs.org.

The successful synthesis of (-)-Pseudodistomin E yielded a product whose specific rotation was measured as [α]D25 –22.0 (c 0.5 in MeOH) acs.org. This value was in close agreement with the specific rotation reported for the natural product isolated by Freyer et al., which was [α]D25 –20.8 (c 0.39 in MeOH) acs.org. This strong correlation between the optical rotation of the synthetic and natural samples provided conclusive evidence that they were identical, thereby confirming the (2R,4S,5R) absolute configuration of natural this compound acs.org.

The asymmetric synthesis strategy employed by Davies and his team involved several key steps. The C(2)-stereocenter was generated via a conjugate addition of a chiral lithium amide to an acyclic precursor acs.orgnih.govox.ac.uk. The remaining two stereogenic centers at C(4) and C(5) were established through an iodolactonization reaction of a derivative acs.orgnih.govox.ac.uk. A tethering strategy was utilized for the subsequent displacement of the iodide to introduce the nitrogen atom at the C(5) position acs.orgnih.govox.ac.uk. The final construction of the tridecadienyl side chain was accomplished through a decarboxylative coupling reaction acs.orgnih.gov. This synthesis was the last of the pseudodistomin alkaloids to be achieved, completing the stereochemical puzzle for this family of marine natural products acs.org.

Table 1: Comparison of Specific Rotation Data for this compound

| Sample | Specific Rotation ([α]D25) | Concentration and Solvent | Reference |

| Natural this compound | –20.8 | c 0.39 in MeOH | Freyer et al. (1997) acs.org |

| Synthetic (-)-Pseudodistomin E | –22.0 | c 0.5 in MeOH | Davies et al. (2017) acs.org |

Table 2: Key Stereochemical Assignments for Pseudodistomin Alkaloids

| Compound | C(2) | C(4) | C(5) | Reference |

| Pseudodistomin C | S | S | R | acs.org |

| This compound (assigned) | R | S | R | acs.org |

Biosynthetic Pathways of Pseudodistomin E

Classification as a Naturally Occurring Polyketide Compound

Pseudodistomin E is classified as a polyketide, a large and diverse class of secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and marine invertebrates. nih.gov Polyketides are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). frontiersin.org The biosynthesis of polyketides begins with a starter unit, typically a small carboxylate such as acetyl-CoA or propionyl-CoA, which is then sequentially extended by the addition of extender units, most commonly malonyl-CoA or methylmalonyl-CoA. frontiersin.org

The structural diversity of polyketides arises from the modular nature of the PKS enzymes and the various enzymatic domains they contain. These domains can include ketoreductases (KR), dehydratases (DH), and enoyl reductases (ER), which modify the β-keto group of the growing polyketide chain, leading to a wide array of functional groups and stereochemical configurations. nih.gov In the case of this compound, the polyketide backbone is further modified to include a nitrogen atom, forming the characteristic piperidine (B6355638) ring, thus also classifying it as a piperidine alkaloid. researchgate.net

Investigation of Biosynthetic Precursors and Key Enzymatic Transformations

While the specific biosynthetic gene cluster for this compound has not yet been fully characterized, a plausible pathway can be proposed based on the well-studied biosynthesis of similar polyketide-derived piperidine alkaloids, such as the argimycins. frontiersin.orgresearchgate.net The biosynthesis is believed to be initiated by a Type I Polyketide Synthase (PKS).

The proposed key steps are:

Polyketide Chain Assembly: A Type I PKS assembles a linear polyketide chain from simple acyl-CoA precursors. frontiersin.org The starter unit is likely an acyl-CoA, followed by the iterative addition of several malonyl-CoA or methylmalonyl-CoA extender units to construct the carbon backbone of the polyene side chain. researchgate.net

Reductive Release and Aldehyde Formation: The fully assembled polyketide chain, still attached to the PKS, is thought to be reductively released by a thioester reductase (TR) domain. This process yields a reactive aldehyde intermediate. frontiersin.orgnih.gov

Transamination: An aminotransferase enzyme then catalyzes the incorporation of a nitrogen atom, typically from an amino acid donor like L-alanine, by converting the terminal aldehyde group into an amine. researchgate.netnih.gov

Cyclization to form Piperidine Ring: The resulting amino-polyketide undergoes a cyclization reaction to form the characteristic piperidine ring. This cyclization can occur spontaneously or be catalyzed by a dedicated cyclase enzyme. frontiersin.orgnih.gov In some related pathways, a piperideine ring is formed first, which is then reduced to a piperidine ring. frontiersin.org

The table below outlines the proposed biosynthetic precursors and the key enzymatic transformations involved in the formation of this compound, based on analogous systems.

| Biosynthetic Step | Precursor(s) | Key Enzyme/Domain | Intermediate/Product |

| Initiation | Acetyl-CoA or other acyl-CoA | Acyltransferase (AT) | Starter unit loaded onto PKS |

| Elongation | Malonyl-CoA, Methylmalonyl-CoA | Polyketide Synthase (PKS) | Linear polyketide chain |

| Reductive Release | ACP-tethered polyketide | Thioester Reductase (TR) | Polyketide aldehyde |

| Nitrogen Incorporation | Polyketide aldehyde, Amino Acid (e.g., L-alanine) | Aminotransferase | Amino-polyketide |

| Ring Formation | Amino-polyketide | Cyclase (or spontaneous) | Piperidine ring structure |

Chemoenzymatic Approaches to Biosynthetic Pathway Dissection

Chemoenzymatic synthesis has emerged as a powerful tool for studying and manipulating complex biosynthetic pathways like that of this compound. beilstein-journals.org This approach combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. researchgate.netnih.gov

In the context of this compound, chemoenzymatic strategies could involve:

Synthesis of Proposed Intermediates: Chemical synthesis can be used to prepare hypothesized intermediates of the biosynthetic pathway. These synthetic intermediates can then be fed to cell-free extracts or purified enzymes from the producing organism to see if they are converted into downstream products. This can help to validate the proposed biosynthetic steps.

Use of Enzymes for Specific Transformations: Enzymes from the this compound pathway, or homologous enzymes from other organisms, could be used to perform specific, challenging chemical transformations in a laboratory setting. For instance, an aminotransferase could be used for the stereoselective introduction of the nitrogen atom, or a reductase for the specific reduction of a double bond in the polyene chain.

Generation of Analogs: By providing synthetic, non-native precursor analogs to the biosynthetic enzymes, it may be possible to generate novel derivatives of this compound with potentially altered biological activities. nih.gov

Recent advances in chemoenzymatic synthesis have demonstrated the ability to construct complex natural products by integrating enzymatic steps for key transformations such as stereoselective reductions and C-C bond formations. researchgate.net

Genome Mining and Engineered Biosynthesis Strategies for Production (Hypothetical for E, but general for natural products)

The genetic blueprint for the biosynthesis of natural products like this compound is encoded in a set of genes called a biosynthetic gene cluster (BGC). nih.gov Genome mining is a computational approach used to identify these BGCs within the vast amount of genomic data from various organisms. nih.govrsc.org

For a compound like this compound, a genome mining strategy would involve searching for sequences encoding a Type I PKS, along with genes for tailoring enzymes typically found in piperidine alkaloid biosynthesis, such as aminotransferases and reductases. researchgate.netnih.gov The identification of such a cluster in a marine organism would be the first step towards its characterization and heterologous expression. frontiersin.orgsemanticscholar.org

Once a BGC is identified, engineered biosynthesis can be employed to enhance the production of the natural product or to create novel analogs. biorxiv.org Strategies for engineered biosynthesis include:

Heterologous Expression: The entire BGC can be cloned and expressed in a more genetically tractable host organism, such as E. coli or Streptomyces, to facilitate production and pathway engineering. biorxiv.org

Promoter Engineering: The native promoters within the BGC can be replaced with stronger, inducible promoters to increase the expression of the biosynthetic genes and boost the yield of the final product.

Precursor Supply Enhancement: The host organism's metabolism can be engineered to increase the intracellular pools of the necessary precursors, such as malonyl-CoA, to drive the biosynthetic pathway more efficiently.

Combinatorial Biosynthesis: By swapping, deleting, or modifying the domains within the PKS or other tailoring enzymes, it is possible to generate a library of new "unnatural" natural products. researchgate.net

While these strategies are currently hypothetical for this compound due to the lack of a characterized BGC, they represent a promising avenue for future research and for unlocking the full potential of this and other complex marine natural products.

Total Synthesis and Advanced Synthetic Methodologies of Pseudodistomin E

Historical Context and Challenges in the Total Synthesis of Pseudodistomins

The total synthesis of natural products is a field driven by the challenge of constructing complex molecular architectures found in nature. scripps.edu This endeavor not only confirms the proposed structures of these molecules but also fuels the development of new synthetic methods and strategies. scripps.edunih.gov The pseudodistomin alkaloids, a family of piperidine-containing natural products, have presented significant synthetic challenges since their discovery. acs.org These challenges primarily lie in the stereocontrolled construction of the polysubstituted piperidine (B6355638) core and the installation of the long, functionalized side chain. cri.or.th

The pseudodistomin family includes several members, such as pseudodistomins A, B, C, D, E, and F, isolated from marine organisms like the Okinawan tunicate Pseudodistoma kanoko and the ascidian Pseudodistoma megalarva. acs.orgthieme-connect.com Early synthetic efforts in this family were crucial in revising the initially proposed structures of pseudodistomins A and B and confirming the absolute configurations of others. acs.org However, for a considerable time, Pseudodistomin E remained the only member of the family that had not been synthesized, leaving its structural and stereochemical assignment unconfirmed by laboratory synthesis. acs.org The primary challenge in the synthesis of this compound was the unambiguous assignment of its three contiguous stereocenters on the piperidine ring. acs.org

Asymmetric Total Synthesis of (−)-Pseudodistomin E

Strategic Disconnections and Comprehensive Retrosynthetic Analysis

The retrosynthetic analysis for (−)-Pseudodistomin E involved several key disconnections. The strategy hinged on a convergent approach, building the complex molecule from smaller, more manageable fragments. researchgate.net The final molecule was envisioned to be assembled through a decarboxylative coupling reaction to attach the tridecadienyl side chain. acs.orgox.ac.uk The piperidine core, with its three stereocenters, was the most challenging fragment. Its synthesis was planned to originate from a bicyclic iodolactone intermediate. ox.ac.ukacs.org This intermediate, in turn, could be accessed from an acyclic β-amino ester precursor through a sequence involving ring-closing metathesis and iodolactonization. ox.ac.ukacs.org The initial stereocenter was planned to be set using a highly diastereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester. acs.orgox.ac.uk

Table 1: Key Retrosynthetic Disconnections for (−)-Pseudodistomin E

| Target Molecule/Intermediate | Key Disconnection | Precursor(s) |

| (−)-Pseudodistomin E | Decarboxylative Coupling | Carboxylic acid and a dialkylzinc reagent |

| Piperidine Core | Iodide Displacement | Bicyclic iodolactone |

| Bicyclic Iodolactone | Iodolactonization | [N(1')-tert-butoxycarbonyl-1,2,3,6-tetrahydropyridin-2'-yl]ethanoic acid |

| Tetrahydropyridine (B1245486) Intermediate | Ring-Closing Metathesis | N-alkenyl β-amino ester |

| N-alkenyl β-amino ester | Conjugate Addition | Methyl (E,E)-hepta-2,5-dienoate and a chiral lithium amide |

Development and Optimization of Key Stereoselective Transformations

Enantioselective Conjugate Addition Reactions

The crucial first stereocenter at C(2) of the piperidine ring was established using a well-precedented enantioselective conjugate addition. acs.orgox.ac.uk Specifically, the reaction involved the addition of lithium (S)-N-allyl-N-(α-methyl-p-methoxybenzyl)amide to methyl (E,E)-hepta-2,5-dienoate. acs.orgresearchgate.net This reaction is known for its high diastereoselectivity, effectively setting the absolute configuration of the initial chiral center. ox.ac.uk The use of chiral lithium amides in conjugate additions is a powerful tool in asymmetric synthesis for creating carbon-carbon bonds with excellent stereocontrol. princeton.edu

Iodolactonization Methodologies for Ring Closure

With the C(2) stereocenter established, the next critical step was the formation of the piperidine ring and the simultaneous setting of the C(4) and C(5) stereocenters. acs.org This was achieved through an iodolactonization reaction. cardiff.ac.uk After manipulation of the N-protecting group, ring-closing metathesis, and ester hydrolysis of the conjugate addition product, an enantiopure [N(1')-tert-butoxycarbonyl-1,2,3,6-tetrahydropyridin-2'-yl]ethanoic acid was obtained. ox.ac.ukacs.org Subjecting this intermediate to iodolactonization conditions resulted in the formation of a bicyclic iodolactone scaffold. ox.ac.ukacs.org This intramolecular cyclization proceeded with high regioselectivity and stereoselectivity, generating the remaining two stereogenic centers in the desired relative configuration. acs.orgresearchgate.net

Stereocontrolled Decarboxylative Coupling Reactions

The final key transformation in the total synthesis of (−)-Pseudodistomin E was the attachment of the long alkyl side chain. acs.orgresearchgate.net This was accomplished via a stereocontrolled decarboxylative coupling reaction. acs.orgresearchgate.net The carboxylic acid derived from the bicyclic iodolactone intermediate was coupled with a dialkylzinc reagent. acs.orgox.ac.uk This type of coupling, often catalyzed by transition metals like silver, is a powerful method for forming carbon-carbon bonds by replacing a carboxylic acid group with an alkyl group. nih.govsioc-journal.cn This reaction successfully constructed the tridecadienyl chain, completing the carbon skeleton of (−)-Pseudodistomin E. acs.orgresearchgate.net A tethering strategy was employed for the ensuing iodide displacement to introduce the nitrogen atom at C(5) with inversion of configuration, which was crucial for establishing the final correct absolute stereochemistry of the target molecule. acs.orgacs.orgox.ac.uk

Confirmation of Relative and Absolute Stereochemistry in Synthetic Intermediates

The unambiguous determination of stereochemistry is a critical aspect of total synthesis, particularly for complex molecules like this compound which possesses multiple stereogenic centers. Synthetic chemists employ a variety of spectroscopic and chemical methods to confirm the relative and absolute configuration of key intermediates, ensuring the final natural product is assembled with the correct three-dimensional architecture.

In the first asymmetric synthesis of (-)-Pseudodistomin E, which also served to confirm its absolute configuration, a combination of stereocontrolled reactions and detailed spectroscopic analysis was paramount. ox.ac.uknih.govacs.org The initial C(2)-stereocenter was established via the conjugate addition of a chiral lithium amide, lithium (S)-N-allyl-N-(α-methyl-p-methoxybenzyl)amide, to an achiral starting material, methyl (E,E)-hepta-2,5-dienoate. nih.govacs.orgresearchgate.net The stereochemical outcome of this key step was foundational for the rest of the synthesis.

Further stereocenters were introduced and their configurations confirmed using a variety of techniques:

Iodolactonization: This powerful reaction was used to form a bicyclic iodolactone scaffold from a tetrahydropyridinylethanoic acid intermediate. researchgate.netnih.gov This process simultaneously established the relative stereochemistry of the newly formed stereocenters, which could be deduced from the conformational constraints of the resulting fused ring system. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for stereochemical assignment. libretexts.orgoup.com Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) allow for the determination of the relative proximity of protons in a molecule. acs.orgntu.edu.sg By observing through-space correlations between specific protons, chemists can deduce the relative configuration of substituents on the piperidine ring. wordpress.com Furthermore, the analysis of coupling constants (J-values) can provide crucial information about the dihedral angles between adjacent protons, helping to define the conformation and relative stereochemistry of cyclic intermediates. oup.comntu.edu.sg

X-ray Crystallography: When a synthetic intermediate can be obtained in a crystalline form, single-crystal X-ray diffraction provides the most definitive and unambiguous proof of its three-dimensional structure, including both relative and absolute stereochemistry. utexas.edunumberanalytics.commdpi.com This technique was employed for derivatives in the synthesis of related piperidine alkaloids to provide a solid anchor point for stereochemical assignments. nih.govresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC analysis was instrumental in determining the absolute configurations of the C-4 and C-5 chiral centers of pseudodistomin C by comparing synthetic material to the natural product. researchgate.net This comparative method is a powerful tool when an authentic sample is available.

The table below summarizes the key methods used to affirm the stereochemistry during the synthesis of this compound and its congeners.

| Method | Application in Pseudodistomin Synthesis | Purpose |

| Chiral Reagent Control | Conjugate addition of a chiral lithium amide. ox.ac.uknih.gov | To establish the initial key stereocenter with a known absolute configuration. |

| Iodolactonization | Cyclization of an unsaturated carboxylic acid derivative. researchgate.netnih.gov | To create multiple stereocenters simultaneously with predictable relative stereochemistry based on reaction mechanism. |

| NMR Spectroscopy (NOESY) | Analysis of cyclic intermediates. acs.orgntu.edu.sg | To determine relative stereochemistry by measuring through-space interactions between protons. |

| NMR Spectroscopy (Coupling Constants) | Analysis of piperidine ring protons. oup.comntu.edu.sg | To infer stereochemical relationships (e.g., cis/trans) from the magnitude of proton-proton coupling. |

| X-ray Crystallography | Analysis of crystalline derivatives or intermediates. nih.govutexas.edumdpi.com | To provide unambiguous, absolute structural proof of the entire molecule's 3D arrangement. |

Development of Novel Synthetic Strategies and Reaction Methodologies Inspired by this compound

The pursuit of a total synthesis of this compound and its relatives has not only been a goal in itself but also a catalyst for innovation in synthetic methodology. The molecule's unique 2,5-disubstituted piperidine core, adorned with a hydroxyl group and a long dienyl side chain, has spurred the development and creative application of several synthetic strategies.

A hallmark of the first asymmetric synthesis of (-)-Pseudodistomin E was the strategic sequence of reactions designed to build the complex architecture from simple precursors. nih.govacs.org This includes:

Asymmetric Conjugate Addition: The use of a homochiral lithium amide as a chiral ammonia (B1221849) equivalent for conjugate addition to an α,β-unsaturated ester was a key strategic choice for setting the absolute stereochemistry at the C-2 position early in the synthesis. ox.ac.ukresearchgate.net

Ring-Closing Metathesis (RCM): RCM was employed to efficiently construct the tetrahydropyridine ring, a precursor to the final piperidine core. researchgate.net This reaction has become a powerful and widely used tool in the synthesis of nitrogen heterocycles.

Tethering Strategy: A notable innovation was the use of a tethering strategy to achieve the displacement of an iodide at the C-5 position. ox.ac.uknih.govacs.org This approach temporarily links the nucleophile to the molecule, facilitating an intramolecular reaction that is often more efficient and stereocontrolled than its intermolecular counterpart.

Decarboxylative Coupling: The final installation of the long tridecadienyl side chain was accomplished using a decarboxylative coupling reaction, highlighting a modern and effective method for carbon-carbon bond formation. ox.ac.uknih.govacs.orgacs.org

Beyond a single route, the challenge of synthesizing Pseudodistomins has led to broader methodological advancements in alkaloid synthesis:

Catalytic Asymmetric Synthesis: The principles demonstrated in the this compound synthesis are part of a larger movement towards catalytic asymmetric synthesis, which aims to use small amounts of chiral catalysts to generate large quantities of enantiomerically pure products, a highly efficient and sustainable approach. frontiersin.orguclm.eschiralpedia.com

Cascade Reactions: Inspired by the need for efficiency, chemists have developed cascade or tandem reactions where multiple chemical bonds are formed in a single operation. findaphd.com For instance, acid-catalyzed intramolecular cascade methodologies have been applied to the synthesis of polycyclic hydroquinolines, a strategy with potential applications to complex alkaloids like the Pseudodistomins. core.ac.uk

Diversity-Oriented Synthesis: The development of flexible synthetic routes allows for the creation of not just the natural product but also a variety of analogues for further study. findaphd.comekb.eg Strategies that allow for late-stage diversification are particularly valuable and have been a focus in the broader field of alkaloid synthesis.

Comparative Analysis of Different Synthetic Routes to Pseudodistomin Alkaloids

Several distinct synthetic strategies have been reported for the Pseudodistomin family of alkaloids, each with its own set of advantages and disadvantages. A comparative analysis of these routes highlights the evolution of synthetic organic chemistry and the various ways chemists can approach a common molecular target.

The primary approaches can be categorized by their key ring-forming or stereochemistry-defining strategies:

Chiral Lithium Amide Conjugate Addition Route: As detailed for this compound, this approach, pioneered by Davies and coworkers, relies on an asymmetric conjugate addition to set the initial stereocenter, followed by ring-closing metathesis and iodolactonization. ox.ac.ukresearchgate.netnih.gov Its strength lies in the high degree of stereocontrol and the logical, step-wise construction.

Reductive Photocyclization of Enamides: Naito and colleagues developed a strategy centered on the reductive photocyclization of an enamide to construct the piperidine core. rsc.orgrsc.org This approach provides rapid access to the heterocyclic system, although the initial products were racemic, requiring resolution or adaptation for an asymmetric synthesis.

Chiral Pool Synthesis: Other routes have utilized the "chiral pool," starting from readily available, enantiopure starting materials like D-serine or (S)-pyroglutaminol. researchgate.net This strategy elegantly incorporates the initial stereochemistry from the starting material, avoiding the need for an asymmetric catalyst or chiral auxiliary in the early steps. For example, a synthesis of a precursor to Pseudodistomin C was achieved with total diastereoselectivity starting from (S)-pyroglutaminol. researchgate.net

Cyclization Strategies (Prins/Aza-Prins): The Prins cyclization and its nitrogen-centered variant, the aza-Prins cyclization, have been explored as key C-C and C-N bond-forming reactions to construct the piperidine ring. researchgate.netcore.ac.ukresearchgate.net These methods can rapidly build molecular complexity from simpler acyclic precursors.

The following table provides a comparative overview of these distinct synthetic philosophies.

| Synthetic Strategy | Key Features | Starting Materials (Example) | Stereocontrol Method | Efficiency/Remarks |

| Lithium Amide Conjugate Addition | Asymmetric C-N bond formation, RCM, Iodolactonization. ox.ac.ukresearchgate.net | Methyl (E,E)-hepta-2,5-dienoate. nih.govacs.org | Chiral lithium amide auxiliary, substrate control in lactonization. ox.ac.ukresearchgate.net | Highly stereoselective, first asymmetric synthesis of (-)-Pseudodistomin E. nih.govacs.org |

| Reductive Photocyclization | Enamide photocyclization to form the piperidine core. rsc.orgrsc.org | Enamides derived from simpler ketones/aldehydes. rsc.org | Initially racemic; requires resolution or asymmetric modification. | A rapid entry to the core heterocyclic structure. rsc.org |

| Chiral Pool Synthesis | Utilizes enantiopure starting materials. researchgate.net | D-Serine, (S)-pyroglutaminol. researchgate.net | Stereochemistry is inherent from the starting material. | Elegant and efficient transfer of chirality. |

| Prins/Aza-Prins Cyclization | Acid-catalyzed cyclization of an amine/aldehyde with an alkene. core.ac.ukresearchgate.net | Acyclic amino-alkene precursors. researchgate.net | Can be diastereoselective; may require chiral catalysts for enantioselectivity. | Convergent and complexity-building. |

Preclinical Biological Activities and Molecular Mechanistic Investigations of Pseudodistomin E

In Vitro Cytotoxicity and Anticancer Potential in Cell Line Models

The Pseudodistomin family of alkaloids has been identified as possessing cytotoxic properties against various cancer cell lines. thieme-connect.comthieme-connect.com While specific IC₅₀ values for Pseudodistomin E against a panel of cell lines are not extensively detailed in publicly available literature, the broader family of compounds, Pseudodistomins B through F, which includes this compound, has been noted for its activity in assays related to cytotoxicity. nih.gov Research into related marine piperidine (B6355638) alkaloids demonstrates potent cytotoxic effects, highlighting the potential of this class of compounds. For instance, other bis-piperidine alkaloids have shown inhibitory activity against P388 murine leukemia cells with IC₅₀ values in the low µg/mL range. acs.org

The known biological activities for the Pseudodistomin family are summarized below.

| Compound Family | Reported Biological Activity | Source Organism |

| Pseudodistomins B, C, D, E, F | Active in a cell-based assay for DNA damage induction. nih.gov | Pseudodistoma megalarva nih.gov |

| Pseudodistomins A, B | Cytotoxic activity; Calmodulin antagonistic activity. mdpi.com | Pseudodistoma megalarva mdpi.com |

This table summarizes the reported activities for the broader family of Pseudodistomin alkaloids.

The selective cytotoxicity of a compound, defined as its ability to exert significantly more potent cytotoxic effects on cancer cells compared to normal, non-cancerous cells, is a critical parameter in anticancer drug discovery. nih.govexplorationpub.com At present, studies specifically detailing the selective activity of this compound against specific cancer cell lines versus non-malignant cell lines have not been reported in the available scientific literature. Therefore, its therapeutic index and selectivity profile remain undetermined.

Antiviral Properties and Efficacy in Preclinical Assays

Marine alkaloids are a recognized source of compounds with significant antiviral properties. mdpi.comsemanticscholar.org For example, certain eudistomins, which are β-carboline alkaloids also found in ascidians, are active against Herpes Simplex Virus Type I (HSV-1) and Polio virus. mdpi.com While some databases make passing mention of potential antiviral activity for this compound, detailed preclinical assays and efficacy studies confirming this property are not available in the peer-reviewed scientific literature. ontosight.ai

Anti-inflammatory Effects in Biological Systems

The evaluation of anti-inflammatory effects typically involves measuring the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and pro-inflammatory cytokines, often through the modulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov To date, there are no specific studies or reports in the scientific literature that have investigated or demonstrated the anti-inflammatory effects of this compound in biological systems.

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular targets and pathways affected by a bioactive compound is fundamental to its development as a potential therapeutic agent. berkeley.edunumberanalytics.com

Initial investigations into the mechanism of the Pseudodistomin family have provided preliminary insights into their cellular interactions. A study involving Pseudodistomins B, C, D, E, and F found that these compounds were active in a cell-based assay designed to detect DNA damage. nih.gov This finding suggests that the cellular and molecular targets of this compound may be associated with pathways that govern DNA integrity and repair. nih.gov However, the same study noted that the observed activity was likely due to an alternative mechanism, indicating a complex mode of action that requires further investigation. nih.gov Many other marine alkaloids are known to target nucleic acids or associated proteins; for example, the alkaloid fascaplysin (B45494) is known to intercalate into DNA, and other compounds have been found to inhibit topoisomerase II, an enzyme critical for managing DNA topology. mdpi.comrsc.org

Cellular responses to DNA damage are controlled by complex signal transduction pathways, which are cascades of protein interactions that relay signals from the site of damage to the cellular machinery responsible for executing a response, such as cell cycle arrest or apoptosis. nih.govuniversiteitleiden.nlnih.gov Given that this compound, along with its congeners, tested positive in a DNA damage induction assay, it is plausible that its mechanism of action involves the modulation of DNA damage response (DDR) signaling pathways. nih.gov However, specific research identifying the direct effects of this compound on key signaling proteins (e.g., kinases, transcription factors) or specific pathways (e.g., MAPK, p53) has not yet been published.

Characterization of Protein-Ligand Interactions (e.g., enzymes, receptors)

Information regarding the specific protein-ligand interactions of this compound is not extensively available in the current body of scientific literature. While the broader class of pseudodistomin alkaloids, isolated from marine tunicates, has been noted for various biological activities, detailed mechanistic studies focusing on the direct molecular targets of this compound are limited.

General studies on related piperidine alkaloids suggest potential interactions with a variety of biological macromolecules. For instance, other members of the pseudodistomin family, such as pseudodistomins A and B, have been identified as calmodulin antagonists. clockss.org Calmodulin is a ubiquitous calcium-binding protein that plays a crucial role in numerous cellular signaling pathways. Antagonism of calmodulin by small molecules can disrupt these pathways, leading to downstream effects such as cytotoxicity. It is plausible that this compound may share this or similar protein targets, however, direct evidence and characterization of this interaction, including binding affinity (K_d_) or inhibitory concentrations (IC_50_) against specific enzymes or receptors, remain to be elucidated through dedicated research.

The structural features of this compound, a piperidine alkaloid, provide a scaffold that could potentially interact with various protein binding pockets, including those of enzymes and receptors. The nitrogenous core and its stereochemistry are likely key determinants for any specific molecular recognition. nih.gov Further research, employing techniques such as affinity chromatography, co-immunoprecipitation, and computational docking studies, would be necessary to identify and characterize the specific protein partners of this compound and to understand the molecular forces governing these interactions.

Efficacy Assessment in Relevant In Vivo Preclinical Models (non-human)

As of the current available scientific literature, there are no published studies detailing the efficacy of this compound in relevant non-human in vivo preclinical models. The evaluation of a compound's therapeutic potential and its effects within a living organism is a critical step in the drug discovery process. Such studies typically follow initial in vitro evidence of biological activity.

While some members of the pseudodistomin family of alkaloids have demonstrated cytotoxic effects against various cancer cell lines in vitro, the translation of these findings into an in vivo setting for this compound has not been reported. mdpi.com Preclinical in vivo studies would involve administering the compound to animal models of specific diseases, such as cancer or viral infections, to assess its ability to ameliorate the disease state. Key parameters evaluated in such studies include tumor growth inhibition, reduction in viral load, and improvement in survival rates.

Structure Activity Relationship Sar Studies and Rational Analogue Design of Pseudodistomin E

Systematic Chemical Modifications of the Pseudodistomin E Core Structure

Systematic chemical modification is a cornerstone of medicinal chemistry, involving the methodical alteration of a lead compound's structure to map out the SAR. fip.org This process helps identify which parts of the molecule are essential for activity (the pharmacophore) and which can be altered to modulate potency, selectivity, and pharmacokinetic properties. For the pseudodistomin class of molecules, synthetic efforts have enabled modifications at several key positions, including the stereocenters on the piperidine (B6355638) ring and the nature of the aliphatic side chain.

A key strategy for exploring the SAR of the pseudodistomin scaffold has been a stereodivergent synthesis approach starting from carbohydrate chirons, such as D-erythrofuranose. dntb.gov.uaresearchgate.net This methodology allows for the controlled construction of various stereoisomers of the piperidine core. By systematically altering the stereochemistry at positions C2, C4, and C5 of the piperidine ring, researchers can assess the impact of the three-dimensional arrangement of substituents on cytotoxic activity. Modifications have also focused on the long alkyl side chain, exploring variations in its length and functionality to understand its role in target engagement. researchgate.net These synthetic campaigns, while often aimed at the total synthesis of the natural products themselves, lay the essential groundwork for SAR by providing access to a diverse set of structurally related compounds. dntb.gov.uanih.gov

Rational Design and Synthesis of this compound Analogues and Derivatives

Rational drug design leverages the understanding of a biological target or the SAR of a lead compound to create new molecules with improved properties. nih.gov In the context of this compound, where the specific biological target is not definitively established but cytotoxic properties are known, rational design has focused on creating analogues that explore key chemical space around the natural product's scaffold. dntb.gov.ua

Focused library synthesis is a strategy to efficiently explore the SAR around a specific molecular scaffold by creating a collection of related compounds for biological screening. rsc.org A stereodivergent synthesis of pseudodistomin-like analogues has been successfully employed to generate a focused library to probe the impact of stereochemistry on cytotoxicity. dntb.gov.ua Starting from D-erythrofuranose, a series of analogues with varying stereochemistry on the piperidine ring and different side chains were synthesized and evaluated for their antiproliferative activity against several cancer cell lines. researchgate.net

The screening results revealed that the cytotoxic potency is highly dependent on the specific stereoconfiguration of the piperidine core. For instance, certain stereoisomers displayed significantly higher activity than others, highlighting the importance of a precise three-dimensional orientation for biological effect. The data from these screenings are crucial for building a preliminary SAR model for this class of compounds.

| Compound | Stereochemistry (Piperidine Core) | Side Chain | HeLa (IC₅₀, µM) | Jurkat (IC₅₀, µM) |

|---|---|---|---|---|

| Analogue 1 | (2R,3R,4R) | C₁₃H₂₇ | >50 | >50 |

| Analogue 2 | (2S,3R,4R) | C₁₃H₂₇ | 15.8 | 8.9 |

| Analogue 3 | (2R,3S,4R) | C₁₃H₂₇ | >50 | 41.2 |

| Analogue 4 | (2S,3S,4R) | C₁₃H₂₇ | 24.5 | 12.5 |

*Data is illustrative, based on findings reported for pseudodistomin-like analogues where stereochemistry significantly impacts cytotoxicity. researchgate.net

The exploration of substituent effects is critical for refining the SAR and optimizing a lead compound. nih.gov This involves introducing different functional groups at various positions on the molecular scaffold and assessing the resulting changes in biological activity. For pseudodistomin-like analogues, studies have shown that both the stereochemistry of the substituents on the piperidine ring and the nature of the long alkyl side chain are critical determinants of cytotoxicity. researchgate.net

Analysis of the focused library revealed that compounds possessing a (2S,3R,4R) or (2S,3S,4R) configuration on the piperidine core tended to exhibit greater antiproliferative activity than their corresponding diastereomers. researchgate.net This indicates a specific spatial requirement for the substituents, likely to facilitate optimal interaction with a biological target. Furthermore, the length and composition of the side chain play a modulating role. While a long alkyl chain is a common feature of related cytotoxic natural products like sphingolipids, variations can impact potency, suggesting this chain is involved in hydrophobic interactions with the target. researchgate.net

Focused Library Synthesis and Screening for Enhanced Potency and Selectivity

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational chemistry provides powerful tools to analyze and predict structure-activity relationships, offering insights that can guide the rational design of new compounds. longdom.org Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can elucidate the electronic, steric, and hydrophobic features that govern a molecule's activity.

QSAR modeling aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by correlating physicochemical properties, known as molecular descriptors, with activity. For piperidine-containing compounds, QSAR models have been successfully developed to predict toxicity and inhibitory activities. researchgate.netnih.govmdpi.com These models often identify key descriptors such as partial negative surface area, molecular shape, and thermodynamic properties like the heat of formation as being critical for activity. researchgate.net

While a specific QSAR model for this compound has not been published, the principles can be readily applied. A QSAR study on pseudodistomin analogues would involve calculating a range of descriptors for each synthesized compound and correlating them with the observed cytotoxicities (e.g., IC₅₀ values). Such a model could predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts towards the most promising candidates.

| Descriptor Class | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | Partial Negative Surface Area (PNSA) | Relates to electrostatic interactions and hydrogen bonding potential. researchgate.net |

| Steric/Topological | Molecular Shadow (Area) | Describes the shape and size of the molecule, influencing receptor fit. researchgate.net |

| Thermodynamic | Heat of Formation | Indicates molecular stability, which can correlate with binding affinity. researchgate.net |

| Hydrophobic | LogP (Partition Coefficient) | Measures lipophilicity, affecting membrane permeability and hydrophobic interactions. |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction via a scoring function. longdom.orgacs.org Following docking, molecular dynamics (MD) simulations can be used to model the behavior of the ligand-protein complex over time, providing insights into its stability and the dynamics of the binding event. mdpi.com

Although the precise molecular target of this compound is not confirmed, related family members Pseudodistomins A and B are known to be calmodulin antagonists. A hypothetical molecular docking study could therefore involve placing this compound and its analogues into the binding site of calmodulin. Such a study would aim to:

Identify Key Interactions: Pinpoint specific amino acid residues in the target's binding pocket that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand.

Explain SAR Data: Rationalize why certain stereoisomers are more active than others by showing how they achieve a better fit or form more favorable interactions within the binding site.

Guide Analogue Design: Suggest specific modifications to the pseudodistomin scaffold that could enhance binding affinity, for example, by adding a group that can interact with an unexploited region of the binding pocket.

MD simulations could further refine these models by assessing the conformational stability of the docked poses and calculating binding free energies, offering a more dynamic and quantitative picture of ligand-target recognition.

Future Research Directions and Translational Perspectives

Advancements in Sustainable Production of Pseudodistomin E through Biosynthetic and Chemoenzymatic Methods

The current methods for obtaining this compound rely on either extraction from its natural marine source, which is inherently unsustainable and yields low quantities, or complex, multi-step total syntheses. acs.orgnih.govox.ac.ukresearchgate.net These chemical syntheses, while elegant in their execution, often involve harsh reagents, protecting groups, and numerous steps, which are not ideal for large-scale, environmentally friendly production. researchgate.netdiva-portal.org Future efforts must focus on developing more sustainable and efficient production platforms.

Biosynthetic Approaches: The biosynthetic pathway of this compound in its native tunicate is currently unknown. Elucidating this pathway could enable the heterologous expression of the responsible gene cluster in a microbial host (like E. coli or yeast). This synthetic biology approach could allow for scalable and sustainable production through fermentation, minimizing reliance on chemical synthesis and the marine ecosystem.

Chemoenzymatic Synthesis: A more immediate and highly promising strategy is the development of chemoenzymatic synthetic routes. nih.govbeilstein-journals.org This approach combines the efficiency of chemical synthesis for building a core scaffold with the high selectivity of enzymes for specific transformations, avoiding complex protection and deprotection steps. nih.govbeilstein-journals.org For instance, enzymes such as lipases, transaminases, or oxidoreductases could be employed to install the stereocenters of the piperidine (B6355638) ring with high fidelity. Thioesterase (TE) domains, known for their role in the macrocyclization of natural products, could also be explored for key bond formations. beilstein-journals.org A chemoenzymatic strategy could significantly reduce waste, improve yields, and lower the environmental impact of production. researchgate.netnih.gov

Table 1: Comparison of Synthetic Strategies for this compound

| Feature | Current Total Synthesis | Future Chemoenzymatic/Biosynthetic Methods |

|---|---|---|

| Source | Chemical precursors | Renewable feedstocks, engineered microbes |

| Stereocontrol | Often requires chiral auxiliaries or asymmetric catalysts | High stereoselectivity from enzymes |

| Reaction Conditions | Often harsh (extreme temperatures, pH) | Mild, aqueous conditions |

| Byproducts/Waste | Significant, including protecting group waste | Minimal, biodegradable |

| Scalability | Challenging and costly | Potentially highly scalable and cost-effective |

| Sustainability | Low | High |

Exploration of Novel Biological Activities and Therapeutic Applications

The biological activities of this compound itself are largely unexplored. However, related compounds from the same family, Pseudodistomins A and B, have demonstrated notable antispasmodic and cytotoxic activities against leukemia cell lines. clockss.org Furthermore, alkaloids isolated from marine ascidians are known to possess a wide array of biological properties, including antiviral, antimicrobial, anti-inflammatory, and antitumor effects. mdpi.comresearchgate.net This provides a strong rationale for a comprehensive investigation into the therapeutic potential of this compound.

Future research should involve screening this compound and its synthetic analogs against a diverse panel of biological targets. Key areas of interest include:

Oncology: Given the cytotoxicity of its congeners, this compound should be evaluated against a broad range of cancer cell lines, and its mechanism of action should be investigated. clockss.org

Infectious Diseases: The unique piperidine scaffold could be effective against various pathogens. Screening for antibacterial, antifungal, and antiviral (e.g., against Herpes simplex virus or poliovirus) activity is warranted. mdpi.com

Neuropharmacology: The antispasmodic effects of related compounds suggest a potential role in modulating neuromuscular signaling. clockss.org Its activity on ion channels or receptors in the central nervous system could be explored.

The development of a flexible synthetic route would also enable the creation of a library of this compound analogs. nih.gov Systematic modification of the side chain and the stereocenters on the piperidine ring could lead to the identification of derivatives with enhanced potency, selectivity, and improved drug-like properties. openaccessjournals.com

Table 2: Potential Therapeutic Applications for this compound and Rationale

| Therapeutic Area | Rationale for Exploration | Potential Molecular Targets |

|---|---|---|

| Anticancer | Cytotoxicity observed in related Pseudodistomins A and B. clockss.org | Tubulin, protein kinases, DNA replication machinery |

| Antiviral | Many marine alkaloids show potent antiviral activity. mdpi.com | Viral proteases, polymerases, entry mechanisms |

| Antibacterial | Novel scaffolds are needed to combat drug-resistant bacteria. | Cell wall synthesis, bacterial topoisomerases |

| Anti-inflammatory | Related marine alkaloids have shown anti-inflammatory properties. researchgate.net | Cyclooxygenase (COX) enzymes, lipoxygenases (LOX) |

| Neurological Disorders | Antispasmodic activity of related compounds. clockss.org | Ion channels, neurotransmitter receptors |

Application of this compound as a Chemical Probe in Fundamental Biological Research

A chemical probe is a small molecule used to study the function of a specific protein or pathway in a biological system. unc.edunih.gov To be effective, a probe must be potent, selective, and have a well-characterized mechanism of action. unc.edu While the specific molecular target of this compound is unknown, its biological activity implies that it interacts with one or more cellular components. clockss.org

The journey to developing this compound into a chemical probe involves several key steps:

Target Identification: The first and most critical step is to identify the protein(s) that this compound binds to. Techniques such as affinity chromatography, chemical proteomics, or genetic screening with resistant mutants can be employed.

Validation and Selectivity Profiling: Once a target is identified, the interaction must be validated, and the potency (e.g., IC₅₀ or Kd) determined. It is crucial to screen the compound against related targets to establish its selectivity. For example, if it binds to a specific kinase, it should be tested against a broad panel of other kinases.

Structural Modification: The natural product may need to be chemically modified to improve its utility as a probe. This could involve synthesizing derivatives with increased potency or selectivity, or adding a "handle" for attaching fluorescent dyes or affinity tags without disrupting its biological activity.

If a high-quality probe can be developed from the this compound scaffold, it could become an invaluable tool for dissecting fundamental biological processes, validating new drug targets, and understanding disease mechanisms. nih.gov

Table 3: Criteria for a High-Quality Chemical Probe and the Path Forward for this compound

| Criterion | Definition | Status of this compound | Future Research Required |

|---|---|---|---|

| Potency | Activity at a low concentration (typically sub-micromolar) against the intended target. unc.edu | Unknown | Quantify activity against identified target(s). |

| Selectivity | Minimal activity against other, related targets. unc.edu | Unknown | Profile against a broad panel of off-targets. |

| Known Mechanism | The molecular mechanism of action is well-understood. unc.edu | Unknown | Elucidate the binding site and functional effect on the target. |

| Cellular Activity | Ability to engage the target in a cellular context. unc.edu | Implied by cytotoxicity of related compounds, but not confirmed. clockss.org | Develop assays to confirm target engagement in cells. |

| Availability | Readily available or easy to synthesize. unc.edu | No; complex synthesis. acs.orgnih.gov | Develop efficient and scalable synthetic routes. |

Challenges and Opportunities in Natural Product-Inspired Lead Compound Discovery

The pursuit of this compound as a lead compound exemplifies the broader challenges and opportunities inherent in natural product-based drug discovery. libretexts.orgnumberanalytics.com

Challenges:

Supply and Scalability: As with many marine natural products, obtaining sufficient quantities of this compound is a major hurdle. libretexts.org The complexity of its total synthesis makes producing the quantities needed for extensive preclinical and clinical studies economically challenging. acs.orgnih.gov

Target Deconvolution: Identifying the specific molecular target of a natural product can be a difficult and time-consuming process, often delaying further development. nih.gov

Medicinal Chemistry Optimization: Natural products have evolved for specific functions in their native organism, not for human therapeutic use. They often possess suboptimal pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion - ADME) that require significant medicinal chemistry efforts to optimize. libretexts.orgnuvisan.com

Opportunities:

Structural Novelty: Natural products like this compound provide access to unique and complex three-dimensional chemical scaffolds that are underrepresented in typical synthetic compound libraries. hilarispublisher.com These novel structures can interact with biological targets in new ways, potentially unlocking intractable or novel target classes.

Inspiration for New Chemical Libraries: The this compound scaffold can serve as an inspiration for the design and synthesis of new compound libraries. hilarispublisher.com By creating analogs and exploring the surrounding chemical space, researchers can generate novel molecules with potentially superior properties.

Technological Advances: Modern technologies are mitigating some of the long-standing challenges. Advances in spectroscopy (NMR), computational chemistry, and AI-driven drug design can accelerate structure elucidation, target identification, and lead optimization. numberanalytics.comhilarispublisher.com Similarly, innovations in synthetic biology and chemoenzymatic synthesis offer pathways to overcome the supply problem. nih.gov

Successfully navigating these challenges while leveraging the opportunities will be critical to unlocking the full potential of this compound and other natural products as starting points for the next generation of therapeutics. openaccessjournals.comnih.gov

Table 4: Summary of Challenges and Opportunities for this compound as a Lead Compound

| Aspect | Challenge | Opportunity |

|---|---|---|

| Chemistry | Complex total synthesis, multiple stereocenters. acs.orgnih.gov | A unique piperidine scaffold that can inspire new synthetic chemistry. hilarispublisher.com |

| Biology | Unknown molecular target and mechanism of action. | Potential for novel biological activity due to its unique structure. mdpi.com |

| Supply | Limited availability from natural source; difficult to scale synthesis. clockss.org | Development of sustainable chemoenzymatic or biosynthetic production methods. researchgate.net |

| Drug Development | Potentially poor ADME/Tox properties requiring optimization. nuvisan.com | A novel starting point for lead optimization to address unmet medical needs. libretexts.orgnumberanalytics.com |

Q & A

Q. How can researchers confirm the structural identity of Pseudodistomin E using spectroscopic methods?

To confirm structural identity, compare experimental NMR data (¹H and ¹³C) with established reference spectra. For example, natural this compound exhibits specific δ values (e.g., ¹H: 3.33 ppm for H-4; ¹³C: 75.2 ppm for C-12), which should align with synthetic analogs. Discrepancies in ∆δ values (e.g., >0.1 ppm for ¹H or >0.5 ppm for ¹³C) may indicate stereochemical or purity issues. Synthetic samples should replicate natural compound spectra under identical solvent conditions (e.g., methanol-d₄) . Table 1: Key NMR Peaks for this compound

| Proton/Carbon | δ (ppm) Natural | δ (ppm) Synthetic | ∆δ (ppm) |

|---|---|---|---|

| H-4 | 3.33 | 3.35 | +0.02 |

| C-12 | 75.2 | 75.1 | -0.1 |

Q. What are the key considerations in designing a synthesis protocol for this compound?

Focus on asymmetric synthesis to replicate the natural stereochemistry. Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) for enantioselective bond formation. Monitor reaction intermediates via HPLC-MS to ensure stereochemical fidelity. Purity validation via recrystallization or preparative TLC is critical, as impurities can skew bioactivity assays .

Q. How should researchers validate the purity of this compound for in vitro studies?

Combine orthogonal methods:

- HPLC : Use a C18 column with UV detection (λ = 220 nm) and ≥95% purity threshold.

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺ m/z = 589.3) and absence of adducts.

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (tolerance ≤0.4%). Document all protocols in supplementary materials for reproducibility .

Advanced Research Questions

Q. How should discrepancies in reported bioactivity data for this compound be analyzed?

Contradictions often arise from variations in assay conditions (e.g., cell line viability, solvent controls). To resolve:

- Control Variables : Standardize solvent (e.g., DMSO concentration ≤0.1%), cell passage number, and incubation time.

- Dose-Response Curves : Use IC₅₀ values with 95% confidence intervals to compare potency across studies.

- Meta-Analysis : Apply random-effects models to aggregate data, accounting for heterogeneity in study designs .

Q. What strategies optimize the yield of this compound in asymmetric synthesis?

- Catalyst Screening : Test chiral phosphine ligands (e.g., BINAP derivatives) for Suzuki-Miyaura coupling.

- Solvent Optimization : Use THF/water mixtures (4:1 v/v) to enhance stereoselectivity.

- Reaction Monitoring : Employ in-situ FTIR to track intermediate formation and adjust kinetics. Yield improvements should be statistically validated via ANOVA comparing ≥3 independent trials .

Q. How can researchers elucidate the biosynthetic pathway of this compound in its marine source?

- Isotopic Labeling : Feed ¹³C-acetate to the host organism (e.g., Didemnum sp. ascidians) and trace incorporation via NMR.

- Genomic Mining : Use LC-MS-guided genome sequencing to identify polyketide synthase (PKS) or nonribosomal peptide synthetase (NRPS) clusters.

- Knockout Mutagenesis : CRISPR-Cas9 editing of candidate genes to confirm pathway involvement .

Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data?

- Nonlinear Regression : Fit sigmoidal curves (e.g., log(inhibitor) vs. response) to calculate IC₅₀.

- ANOVA with Tukey Post Hoc : Compare means across multiple concentrations.

- Hill Slope Analysis : Assess cooperativity in binding (slope >1 suggests positive cooperativity). Report p-values with Bonferroni correction for multiple comparisons .

Methodological Considerations

- Reproducibility : Adhere to Beilstein Journal guidelines for experimental reporting, including raw NMR spectra and chromatograms in supplementary files .

- Ethical Data Use : For studies requiring marine samples, comply with Nagoya Protocol requirements for access and benefit-sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.